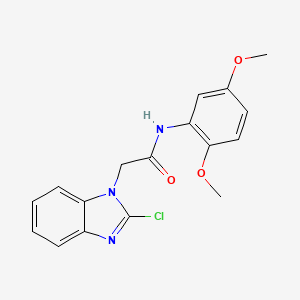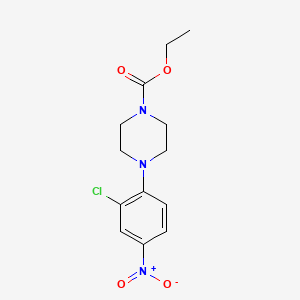
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s structure features a benzimidazole ring substituted with a chlorine atom and an acetamide group linked to a dimethoxyphenyl moiety. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the following steps:
Formation of 2-chlorobenzimidazole: The starting material, o-phenylenediamine, is reacted with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 2-chlorobenzimidazole.
Acylation: The 2-chlorobenzimidazole is then acylated with 2,5-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine to yield the desired compound.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-1H-benzimidazol-1-yl)-N-phenylacetamide: Lacks the dimethoxy substitution on the phenyl ring.
2-(2-chloro-1H-benzimidazol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a single methoxy group on the phenyl ring.
2-(2-chloro-1H-benzimidazol-1-yl)-N-(3,4-dimethoxyphenyl)acetamide: Has methoxy groups at different positions on the phenyl ring.
Uniqueness
The presence of two methoxy groups on the phenyl ring of 2-(2-chloro-1H-benzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and may enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C17H16ClN3O3 |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(2-chlorobenzimidazol-1-yl)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-23-11-7-8-15(24-2)13(9-11)19-16(22)10-21-14-6-4-3-5-12(14)20-17(21)18/h3-9H,10H2,1-2H3,(H,19,22) |
InChI Key |
CYUKRPLZWVFNEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C3=CC=CC=C3N=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)
![3'-[4-(Benzyloxy)phenyl]-1-propanoyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11488604.png)
![3-Pyridinecarboxylic acid, 1,4,5,6-tetrahydro-4-[[(4-methoxyphenyl)amino]carbonyl]-2-methyl-6-oxo-, methyl ester](/img/structure/B11488618.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[(2-phenylethyl)carbamoyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B11488622.png)
![N'-{[(3-nitrophenyl)carbonyl]oxy}-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B11488627.png)
![2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11488642.png)

![6-[5-methyl-4-(4-methylphenyl)-1H-pyrazol-3-yl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11488660.png)
![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)

![Propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11488683.png)
![7-(5-Bromo-2-methoxyphenyl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11488692.png)
